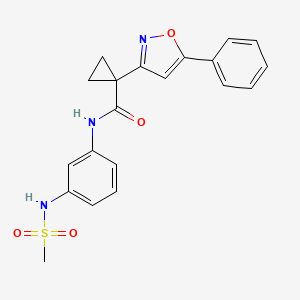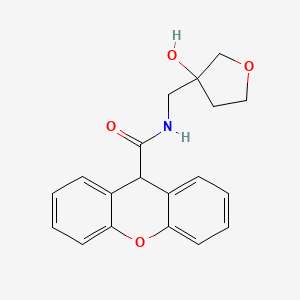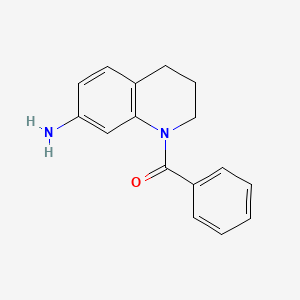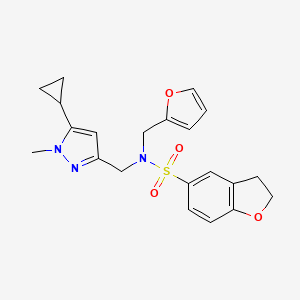![molecular formula C11H16ClNO B2736516 methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2361633-86-3](/img/structure/B2736516.png)
methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” is a chemical compound with the molecular formula C11H15NO . It is a derivative of the parent compound “2,3,4,5-tetrahydro-1H-benzo[d]azepine”, which is used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an azepine ring, which is a seven-membered heterocyclic compound containing one nitrogen atom . The methoxy group (-OCH3) is attached to the azepine ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 177.24 . It has a melting point of 45-47 °C and a boiling point of 130-134 °C at a pressure of 5 Torr . Its density is predicted to be 1.018±0.06 g/cm3 .Applications De Recherche Scientifique
Structural and Molecular Studies
Crystals of a structurally related compound, 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine, were examined to understand bond alternation and π-electron delocalization in the ring, indicating minimal electron delocalization. This study provides insight into the molecular and crystal structure of azepine derivatives, highlighting their planar molecular skeleton and specific hydrogen bonding patterns (Denne & Mackay, 1972).
Synthetic Applications
A series of synthetic studies have explored the reactivity of azepine derivatives, revealing their potential in forming various adducts and derivatives through cycloaddition reactions. These studies demonstrate the versatility of azepine compounds in synthetic chemistry, offering pathways to novel benzazepine derivatives and highlighting the role of such compounds in synthesizing complex cyclic structures (Saito, Iida, & Mukai, 1984) (Saito, Mukai, & Iida, 1986).
Propriétés
IUPAC Name |
5-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-6-9-4-2-3-5-10(9)11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHJZPEDFGLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC2=CC=CC=C12.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)

![3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2736438.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)
![1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)



![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)




